molecular formula C7H11N B14618425 2,4-Dimethylpent-4-enenitrile CAS No. 57402-44-5

2,4-Dimethylpent-4-enenitrile

Cat. No.: B14618425
CAS No.: 57402-44-5
M. Wt: 109.17 g/mol
InChI Key: MXVRFPSJYIKHQF-UHFFFAOYSA-N
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Description

2,4-Dimethylpent-4-enenitrile is an organic compound with the molecular formula C7H11N. It is a nitrile, characterized by the presence of a cyano group (-CN) attached to a carbon atom. This compound is used in various chemical syntheses and industrial applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dimethylpent-4-enenitrile can be synthesized through several methods:

Industrial Production Methods

In industrial settings, this compound can be produced through a one-pot reaction involving an alpha-methyl-aryl ethylene compound and azobisisobutyronitrile (AIBN) under the catalysis of elemental iodine. This method is environmentally friendly, with mild reaction conditions and high yield .

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethylpent-4-enenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of nitriles to amines.

    Substitution: Reagents like Grignard reagents (RMgX) can be used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted nitriles depending on the reagent used.

Mechanism of Action

2,4-Dimethylpent-4-enenitrile acts as a synthetic intermediate, participating in various chemical reactions to form imines and carbonitriles. These reactions involve nucleophilic addition to the nitrile group, leading to the formation of new carbon-nitrogen bonds. The compound’s reactivity is primarily due to the presence of the cyano group, which can undergo various transformations under different conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dimethylpent-4-enenitrile is unique due to its specific substitution pattern and the presence of the nitrile group, which imparts distinct reactivity and applications compared to other similar compounds.

Properties

CAS No.

57402-44-5

Molecular Formula

C7H11N

Molecular Weight

109.17 g/mol

IUPAC Name

2,4-dimethylpent-4-enenitrile

InChI

InChI=1S/C7H11N/c1-6(2)4-7(3)5-8/h7H,1,4H2,2-3H3

InChI Key

MXVRFPSJYIKHQF-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=C)C)C#N

Origin of Product

United States

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